molecular formula C9H6O2S B1276123 5-Thien-2-yl-2-furaldehyde CAS No. 32364-30-0

5-Thien-2-yl-2-furaldehyde

Cat. No.: B1276123
CAS No.: 32364-30-0
M. Wt: 178.21 g/mol
InChI Key: GFBGORCZLXISGL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Thien-2-yl-2-furaldehyde is the thymidine kinase (TK) gene of the herpes simplex virus type 1 (HSV-1) . This gene is encoded in murine mammary carcinoma FM3A cells . The TK gene plays a crucial role in the phosphorylation of nucleoside analogues, which is a prerequisite for their therapeutic activity .

Mode of Action

This compound interacts with its target, the HSV-1 TK gene, by acting as a substrate for the encoded thymidine kinase . The compound’s interaction with the TK gene results in competitive inhibition with respect to the natural substrate, deoxythymidine (dThd) . This interaction leads to changes in the phosphorylation process, which is essential for the therapeutic activity of nucleoside analogues .

Biochemical Pathways

The biochemical pathway affected by this compound involves the phosphorylation of nucleoside analogues by the HSV-1 TK gene . The compound’s interaction with this pathway results in the inhibition of the phosphorylation process, thereby affecting the therapeutic activity of nucleoside analogues

Result of Action

The molecular and cellular effects of this compound’s action involve its cytostatic activity against tumor cells transfected by the HSV-1 TK gene . The compound is found to be at least 100-fold more cytostatic to these tumor cells than wild-type FM3A/0 cells . The viral TK expressed in the HSV-1 TK gene-transfected tumor cells acts as an activating enzyme, whereas thymidylate synthase serves as the target enzyme for the cytostatic action of the compound .

Action Environment

It is known that the compound’s action is influenced by the presence of the hsv-1 tk gene in tumor cells

Properties

IUPAC Name

5-thiophen-2-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBGORCZLXISGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408285
Record name 5-thien-2-yl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32364-30-0
Record name 5-thien-2-yl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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